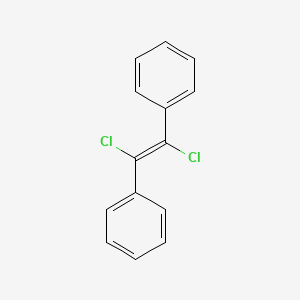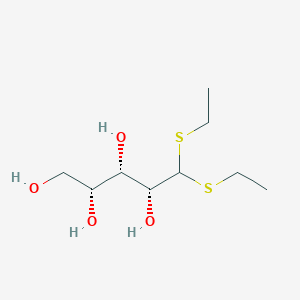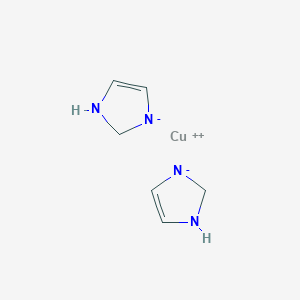
Acid Brown 311
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Brown 311: is a synthetic dye commonly used in the textile and leather industries. It is known for its deep yellow to light brown color and is primarily used for leather shading . The compound is identified by its Chemical Abstracts Service (CAS) number 12234-86-5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 311 typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reaction parameters such as pH, temperature, and reactant concentrations to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Acid Brown 311 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Compounds with different functional groups attached to the aromatic rings.
Aplicaciones Científicas De Investigación
Acid Brown 311 has several applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile and leather industries for dyeing and shading purposes.
Mecanismo De Acción
The mechanism of action of Acid Brown 311 involves its interaction with various molecular targets. In biological systems, the dye can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include the formation of covalent bonds with amino acid residues and the intercalation into DNA strands .
Comparación Con Compuestos Similares
Acid Brown 354: Another dye used in similar applications but with different chemical properties.
Acid Yellow 36: A dye with a similar structure but different color properties.
Acid Red 88: Used in textile dyeing with distinct color characteristics
Uniqueness of Acid Brown 311: this compound is unique due to its specific shade and stability under various conditions. Its ability to undergo multiple types of chemical reactions makes it versatile for different applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
12234-86-5 |
|---|---|
Fórmula molecular |
H3Y |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal](/img/structure/B1172457.png)

